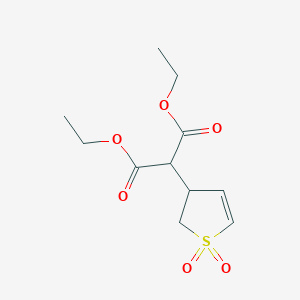

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate

Description

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate is a malonate derivative featuring a 1,1-dioxo-2,3-dihydrothiophen-3-yl substituent. This compound belongs to a class of propanedioate esters with diverse applications in organic synthesis, medicinal chemistry, and materials science. The 1,1-dioxo group on the thiophene ring introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .

Properties

IUPAC Name |

diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCFNOZRVGMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388066 | |

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17235-98-2 | |

| Record name | Diethyl (1,1-dioxo-2,3-dihydro-1H-1lambda~6~-thiophen-3-yl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate typically involves the reaction of diethyl malonate with a thiophene derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the dioxo group to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, a compound with the molecular formula C₁₁H₁₆O₆S, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Properties and Structure

This compound is characterized by its thiophene ring structure, which is modified with dioxo and propanedioate functional groups. The presence of these functional groups contributes to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent. Its derivatives have shown promise in the design of drugs targeting various biological pathways. For instance, compounds derived from similar thiophene structures have been investigated for their inhibitory effects on specific enzymes involved in cancer progression and other diseases.

Case Study: Cancer Inhibition

Research indicates that thiophene derivatives can act as inhibitors of carbonic anhydrases (CAs), which are often overexpressed in tumors. Inhibiting these enzymes may provide a novel approach to cancer therapy. A study demonstrated that certain derivatives exhibited low nanomolar affinity for CA IX and CA XII, suggesting potential therapeutic applications in oncology .

Agricultural Applications

The compound is also considered for use in agriculture as a precursor for developing herbicides. Its structural features allow it to interact with plant metabolic pathways, potentially leading to the design of new herbicide formulations that are more effective and environmentally friendly.

Case Study: Herbicide Development

A patent outlines a method for synthesizing related compounds that serve as intermediates in herbicide production. These compounds exhibit selective toxicity to weeds while minimizing harm to crops, highlighting the utility of this compound in sustainable agriculture .

Organic Synthesis

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and chemicals.

Application Example: Synthesis of Bioactive Compounds

Researchers have utilized this compound as a starting material for synthesizing bioactive molecules with potential pharmaceutical applications. The versatility of its functional groups allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate involves its interaction with specific molecular targets and pathways. The dioxo group and thiophene ring are key functional groups that enable the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response .

Comparison with Similar Compounds

Key Structural Features

The compound’s defining structural element is the 1,1-dioxo-2,3-dihydrothiophen-3-yl group, which distinguishes it from other propanedioate derivatives. Comparisons with analogs highlight differences in substituent electronic effects, steric bulk, and conformational flexibility:

Key Observations :

Insights :

- ZnBr₂ catalysis in m-xylene optimizes yields for indolyl derivatives by stabilizing intermediates .

- Benzodioxol analogs are synthesized under milder conditions, reflecting the lower steric demand of their substituents .

Crystallographic and Validation Data

Crystallographic Parameters

Crystal structures of related compounds reveal distinct packing motifs:

Analysis :

- The indolyl derivative forms 1D chains via hydrogen bonds, while benzodioxol analogs rely on weaker aromatic stacking .

- Validation tools like SHELXL and PLATON ensure structural accuracy, with R1 values < 0.07 indicating high reliability .

Functional and Reactivity Comparisons

- Electrophilicity : The sulfone group increases electrophilicity at the malonate α-carbon, enhancing reactivity in Michael additions compared to benzodioxol analogs.

- Thermal Stability : Indolyl derivatives exhibit higher thermal stability (decomposition >200°C) due to rigid aromatic systems, whereas sulfone-containing compounds may decompose at lower temperatures .

Biological Activity

Diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, also known as 1,3-diethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O6S. The compound features a thiophene ring with dioxo substituents that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Anticancer Studies on Thiophene Derivatives

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. This compound has shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Efficacy of Thiophene Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Thiophene Derivative | S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Cell Cycle Modulation : The compound has been shown to affect the cell cycle progression in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.